molecular formula C18H17ClN4O2 B10904796 1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10904796
M. Wt: 356.8 g/mol
InChI Key: JSGSUDASFXCPPV-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridyl group, and a chloromethylphenoxy moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the pyridyl group: This step involves the coupling of the pyrazole intermediate with a pyridyl halide using a palladium-catalyzed cross-coupling reaction.

    Attachment of the chloromethylphenoxy moiety: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole-pyridyl intermediate reacts with 4-chloro-3-methylphenoxy methyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It may serve as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide
  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Uniqueness

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-10-14(6-7-15(12)19)25-11-23-9-8-16(22-23)18(24)21-17-5-3-4-13(2)20-17/h3-10H,11H2,1-2H3,(H,20,21,24)

InChI Key

JSGSUDASFXCPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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